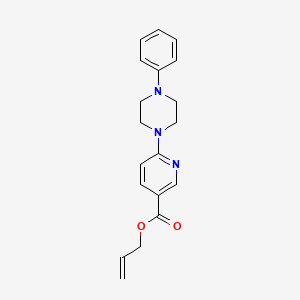

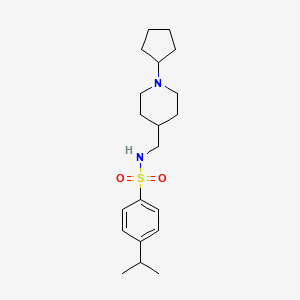

![molecular formula C20H22N4O4S2 B2505126 3-(dimethylamino)-N-[6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2-yl]benzamide CAS No. 865592-53-6](/img/structure/B2505126.png)

3-(dimethylamino)-N-[6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 3-(dimethylamino)-N-[6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2-yl]benzamide is a synthetic molecule that appears to be designed for potential therapeutic applications. While the provided papers do not directly discuss this specific compound, they do provide insights into related compounds that share structural motifs, such as the dimethylamino benzamide group and the morpholinyl moiety. These structural components are often found in molecules with anti-inflammatory and prokinetic activities, suggesting that the compound may also possess similar pharmacological properties.

Synthesis Analysis

The synthesis of related compounds involves the coupling of amino-thiazole or amino-thiazoline bases with acid chlorides of dimethylamino benzoic acid. The identification of these products is typically achieved using spectroscopic methods such as infrared spectroscopy, 1H NMR spectroscopy, and electrospray mass spectroscopy, and in some cases, single-crystal X-ray diffraction . Although the exact synthesis of the compound is not detailed, it is likely that similar synthetic strategies and analytical techniques would be employed.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using single-crystal X-ray diffraction, which provides detailed information about the arrangement of atoms within the crystal lattice . This technique allows researchers to understand the three-dimensional conformation of the molecule, which is crucial for predicting its interaction with biological targets. The presence of the morpholinyl moiety and the benzothiazol group in the compound of interest suggests a complex structure that may contribute to its binding affinity and selectivity for certain receptors or enzymes.

Chemical Reactions Analysis

The chemical reactivity of dimethylamino benzamide derivatives is influenced by the presence of electron-donating and electron-withdrawing groups within the molecule. These groups can affect the acidity of the amide hydrogen and the nucleophilicity of the nitrogen atom, which in turn can impact the compound's ability to participate in further chemical reactions. The anti-inflammatory activity of some dimethylamino benzamide derivatives has been attributed to their ability to form hydrochloride salts, which may also be relevant for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are largely determined by their molecular structure. The solubility, melting point, and stability of these compounds can vary significantly depending on the substituents attached to the benzamide core. For instance, the introduction of a morpholinyl group can enhance the solubility of the compound in biological fluids, which is beneficial for its bioavailability and pharmacokinetic profile . The presence of a benzothiazol group may also contribute to the compound's photophysical properties, potentially making it useful for fluorescence-based assays.

Scientific Research Applications

Corrosion Inhibition

Benzothiazole derivatives, including those structurally related to 3-(dimethylamino)-N-[6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2-yl]benzamide, have been synthesized and evaluated for their corrosion inhibiting effects. For example, certain benzothiazole derivatives were found to offer superior stability and higher inhibition efficiencies against steel corrosion than previously reported compounds from the benzothiazole family. These inhibitors can be adsorbed onto surfaces through both physical and chemical means, showcasing their potential in corrosion protection applications (Hu et al., 2016).

Synthesis of Complex Molecules

The compound and its related derivatives play a crucial role in the synthesis of complex molecules. For instance, copper(I) iodide-catalyzed synthesis processes involving benzothiazole derivatives have been explored for the creation of 1-benzothiophen-2-amines, which are key intermediates in synthesizing known selective estrogen receptor modulators like Raloxifene and its analogs. This highlights the compound's significance in medicinal chemistry and drug development (Petrov et al., 2015).

Safety And Hazards

The safety and hazards information for this compound is not available in the search results. This would typically involve studying the compound’s toxicity, potential health effects, handling precautions, and disposal methods.

Future Directions

The future directions for research on this compound are not available in the search results. This could involve exploring new applications, improving synthesis methods, or studying the compound’s effects in more detail.

properties

IUPAC Name |

3-(dimethylamino)-N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O4S2/c1-23(2)15-5-3-4-14(12-15)19(25)22-20-21-17-7-6-16(13-18(17)29-20)30(26,27)24-8-10-28-11-9-24/h3-7,12-13H,8-11H2,1-2H3,(H,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLVYLLJNGNCUFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(dimethylamino)-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

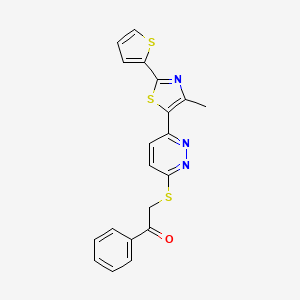

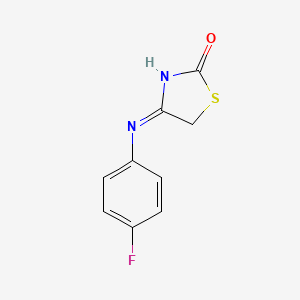

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2505044.png)

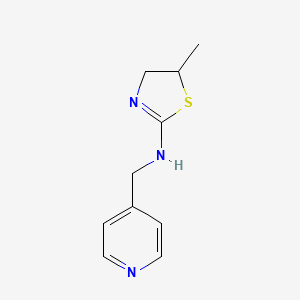

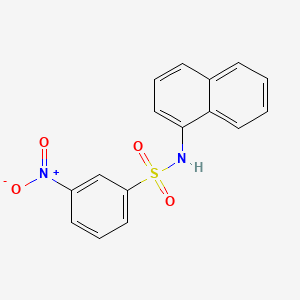

![2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine](/img/structure/B2505053.png)

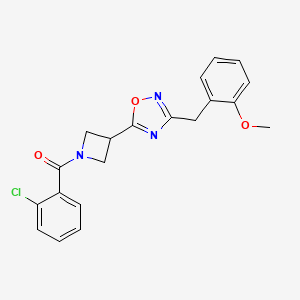

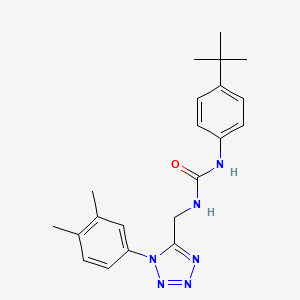

![3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide](/img/structure/B2505055.png)

![1-[(1S)-1-azidoethyl]-4-bromo-2-fluorobenzene](/img/structure/B2505056.png)

![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2505057.png)